LSD1 Inhibitory Activity and Selectivity Profile
This compound demonstrates measurable inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 10,000 nM [1]. This activity is distinct from other thiazole derivatives, which often lack this specific epigenetic target engagement. The compound also exhibits a 10-fold selectivity window against the related flavin-containing amine oxidase MAO-A (IC50 = 100,000 nM) [1], a valuable property for reducing potential off-target effects in LSD1-focused research programs.
| Evidence Dimension | Inhibitory Activity (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | LSD1 IC50: 10,000 nM; MAO-A IC50: 100,000 nM |
| Comparator Or Baseline | MAO-A (related flavin-containing amine oxidase) |
| Quantified Difference | 10-fold selectivity for LSD1 over MAO-A (100,000 nM / 10,000 nM = 10) |
| Conditions | Inhibition of human recombinant LSD1 assessed via H2O2 production using methylated peptide substrate and Amplex red reagent, 30 min incubation. Inhibition of human MAO-A using luciferin-derived substrate, 60 min incubation. [1] |
Why This Matters
The defined selectivity profile allows researchers to differentiate this compound from other thiazole-based LSD1 inhibitors, enabling more precise experimental design in epigenetic studies.
- [1] BindingDB. BDBM50067587 CHEMBL3402055: Affinity Data for Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate against LSD1 and MAO-A. View Source
